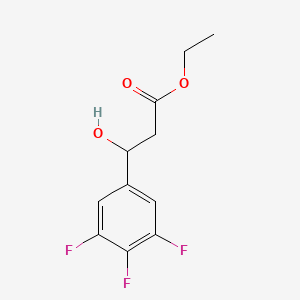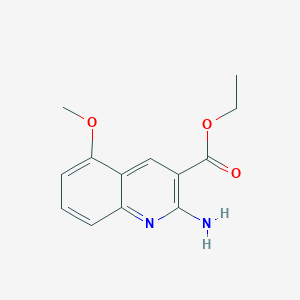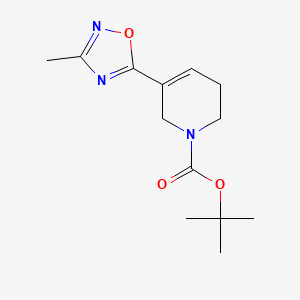
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both oxadiazole and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under cyclization conditions.
Dihydropyridine Synthesis: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and dihydropyridine fragments under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Both the oxadiazole and dihydropyridine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazole and dihydropyridine derivatives.
Scientific Research Applications
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the dihydropyridine moiety can modulate receptor functions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: Known for their antimicrobial activity.
2-amino-1,3,4-oxadiazole derivatives: Exhibiting a broad spectrum of biological activities.
Uniqueness
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of oxadiazole and dihydropyridine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 5-(3-methyl-1,2,4-oxadiazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-9-14-11(19-15-9)10-6-5-7-16(8-10)12(17)18-13(2,3)4/h6H,5,7-8H2,1-4H3 |
InChI Key |
FKMFZSNARCLCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


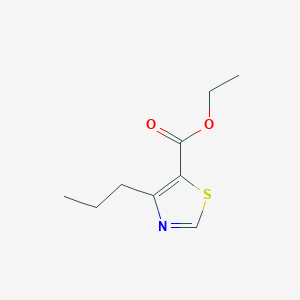

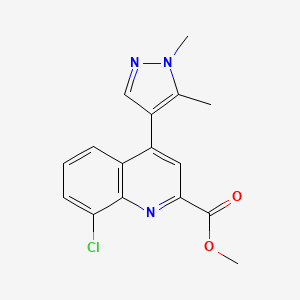
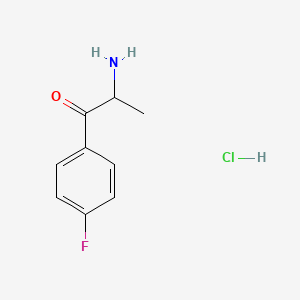
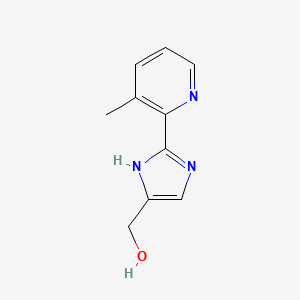
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
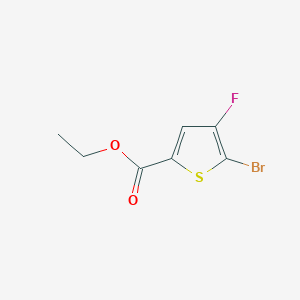


![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
